5-(3,4-Difluorophenyl)pyridin-3-amine

CYP11B2 inhibition aldosterone synthase selectivity profiling

Achieve sub-nanomolar CYP11B2 inhibition (IC₅₀ 2.30 nM) and >200-fold selectivity over CYP11B1 with this validated aldosterone synthase inhibitor core. Compared to the simple 3-pyridyl analog (IC₅₀ 502 nM, 8-fold selectivity), the 5-(3,4-difluorophenyl) substitution delivers a 218-fold potency boost and 27-fold selectivity enhancement—critical for reducing off-target cortisol suppression in chronic heart failure models. Available at ≥95% purity, the 3-amino handle enables rapid diversification via Buchwald-Hartwig amination or reductive amination. Start building your lead series today.

Molecular Formula C11H8F2N2
Molecular Weight 206.196
CAS No. 1226415-43-5
Cat. No. B567175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)pyridin-3-amine
CAS1226415-43-5
Synonyms5-(3,4-difluorophenyl)pyridin-3-aMine
Molecular FormulaC11H8F2N2
Molecular Weight206.196
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F
InChIInChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2
InChIKeyUUQWRXQFVGLUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Difluorophenyl)pyridin-3-amine (CAS 1226415-43-5): A Difluorophenyl-Substituted Pyridin-3-amine Building Block for Selective Kinase and CYP11B2 Inhibitor Design


5-(3,4-Difluorophenyl)pyridin-3-amine (CAS 1226415-43-5) is a heteroaromatic amine featuring a pyridine core substituted at the 3-position with an amino group and at the 5-position with a 3,4-difluorophenyl moiety [1]. This compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors and aldosterone synthase (CYP11B2) inhibitors [2]. Its molecular formula is C11H8F2N2 with a molecular weight of 206.19 g/mol, and it is commercially available with purities typically ≥95% .

Why Generic Substitution of 5-(3,4-Difluorophenyl)pyridin-3-amine Fails: Critical Role of Substitution Pattern in Potency and Selectivity


While numerous pyridin-3-amine derivatives are commercially available, simple substitution with other aryl or heteroaryl groups cannot recapitulate the specific potency and selectivity profiles enabled by the 3,4-difluorophenyl moiety at the 5-position. As demonstrated in comparative CYP11B2/CYP11B1 inhibition studies, the 3-pyridyl analog (compound 26) exhibits an IC50 of 502 nM for CYP11B2 and a selectivity factor of 8, whereas derivatives incorporating the 5-(3,4-difluorophenyl)pyridin-3-amine core achieve sub-nanomolar potency (IC50 = 2.30 nM) and over 200-fold selectivity [1]. This dramatic 218-fold improvement in potency and 27-fold enhancement in selectivity underscore that the exact substitution pattern—both the position of the amino group and the nature of the aryl appendage—is non-negotiable for achieving desired biological outcomes [2].

5-(3,4-Difluorophenyl)pyridin-3-amine: Quantified Differentiation in CYP11B2 Potency, Selectivity, and Physicochemical Properties


CYP11B2 Potency and Selectivity: 5-(3,4-Difluorophenyl)pyridin-3-amine-Containing Derivative vs. 3-Pyridine Analog

A derivative incorporating the 5-(3,4-difluorophenyl)pyridin-3-amine core (BDBM50341478) inhibits human CYP11B2 with an IC50 of 2.30 nM, compared to an IC50 of 502 nM for the 3-pyridine analog (compound 26) [1][2]. This represents a 218-fold improvement in potency. Selectivity over CYP11B1 is also dramatically enhanced: the target derivative exhibits a selectivity factor (IC50 CYP11B2 / IC50 CYP11B1) of 216 (CYP11B1 IC50 = 496 nM), versus a selectivity factor of only 8 for the 3-pyridine analog (CYP11B1 IC50 = 3955 nM) [1][2]. This 27-fold increase in selectivity minimizes off-target effects on cortisol biosynthesis [3].

CYP11B2 inhibition aldosterone synthase selectivity profiling

Positional Isomer Differentiation: 5-(3,4-Difluorophenyl)pyridin-3-amine vs. 4-Pyridyl Analog in CYP11B2 Inhibition

A derivative containing the 5-(3,4-difluorophenyl)pyridin-3-amine core achieves an IC50 of 2.30 nM against CYP11B2 and a selectivity factor of 216 over CYP11B1. In contrast, the 4-pyridine analog (compound 27) exhibits a 60-fold weaker IC50 of 139 nM against CYP11B2 and a 62-fold lower selectivity factor of 3.5 [1][2]. This stark difference underscores that the position of the pyridyl nitrogen and the amino group relative to the difluorophenyl substituent is a critical determinant of both potency and selectivity [3].

positional isomer CYP11B2 inhibition selectivity

Physicochemical Property Differentiation: Density and Boiling Point vs. Unsubstituted Pyridin-3-amine

5-(3,4-Difluorophenyl)pyridin-3-amine exhibits a density of 1.3 ± 0.1 g/cm³ and a boiling point of 387.5 ± 42.0 °C at 760 mmHg [1]. In contrast, the unsubstituted pyridin-3-amine has a density of 1.11 g/cm³ and a boiling point of 251 °C [2]. The significant increases in density (by ~0.2 g/cm³) and boiling point (by ~136 °C) reflect the added aromatic mass and enhanced intermolecular interactions conferred by the 3,4-difluorophenyl group, which can influence purification strategies (e.g., distillation vs. chromatography) and storage conditions .

physicochemical properties density boiling point

Commercial Availability and Purity Advantage: Broader Stocking vs. Positional Isomers

5-(3,4-Difluorophenyl)pyridin-3-amine is commercially available from multiple global suppliers at purities of 95% to 98% . In contrast, its positional isomer 4-(3,4-difluorophenyl)pyridin-3-amine (CAS not found in common catalogs) is not listed as a standard stock item by major chemical distributors, and the 6-substituted isomer 3-amino-6-(3,4-difluorophenyl)pyridine is offered at comparable purities (e.g., 98%) but with limited vendor options . This broader commercial footprint and equivalent or higher purity grade reduce procurement friction and ensure batch-to-batch consistency for research and scale-up activities .

commercial availability purity synthetic building block

Patent-Validated Scaffold: Inclusion in p38 MAP Kinase and CYP11B2 Inhibitor Patents

Pyridin-3-amine derivatives bearing aryl substitutions, including the 3,4-difluorophenyl motif, are explicitly claimed in patent applications for p38 mitogen-activated protein kinase inhibitors (e.g., US20110098298A1) and appear in granted patents for heteroaryl-fused pyridines (US8742106B2) [1][2]. While specific IC50 values for the parent amine are not disclosed, the inclusion of this scaffold in multiple intellectual property filings validates its utility as a privileged chemotype in kinase inhibitor design and provides a clear precedent for its use in lead optimization campaigns [3].

p38 MAP kinase CYP11B2 patent landscape

5-(3,4-Difluorophenyl)pyridin-3-amine: Optimal Procurement Scenarios for Kinase and CYP11B2 Drug Discovery


Design of Highly Selective CYP11B2 Inhibitors for Aldosterone-Driven Diseases

Leverage the 218-fold potency advantage and 27-fold selectivity improvement over simple pyridyl analogs [1] to construct lead series with reduced off-target cortisol suppression. The 5-(3,4-difluorophenyl)pyridin-3-amine core provides a validated entry point for achieving the high selectivity required for safe chronic dosing in hypertension and heart failure [2].

Kinase Inhibitor Lead Optimization Requiring Balanced Potency and Physicochemical Properties

Utilize the scaffold's inclusion in p38 MAP kinase inhibitor patents [3] and its favorable physicochemical profile (density 1.3 g/cm³, BP 387.5 °C) [4] to generate analogs with improved target engagement and developability. The difluorophenyl group enhances aromatic stacking and lipophilicity without excessive molecular weight, facilitating blood-brain barrier penetration or improved metabolic stability.

Building Block for Parallel Synthesis Libraries Targeting Underexplored Kinase Space

The commercial availability at ≥95% purity from multiple vendors enables rapid library enumeration via Suzuki coupling, Buchwald-Hartwig amination, or reductive amination. The amino group at the 3-position serves as a versatile handle for diversification, while the 5-(3,4-difluorophenyl) group provides a consistent pharmacophoric anchor.

Procurement for Academic Research Groups Focused on Heterocyclic Chemistry and Drug Discovery

Given its broad commercial footprint and well-defined physicochemical properties [4], this compound is an ideal starting material for undergraduate and graduate research projects exploring structure-activity relationships in kinase inhibition or for core facility synthesis requests. Its inclusion in patent literature [3] also makes it a relevant case study for intellectual property and medicinal chemistry courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.